molecular formula C20H36O3 B14128449 14,15-Epoxysclareol

14,15-Epoxysclareol

Cat. No.: B14128449
M. Wt: 324.5 g/mol
InChI Key: SSSOHKBYCPCHHD-FMSLRJNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14,15-Epoxysclareol is a labdane diterpene compound derived from sclareol, which is a natural product isolated from various plant species such as Salvia sclarea (clary sage).

Preparation Methods

Synthetic Routes and Reaction Conditions

14,15-Epoxysclareol can be synthesized through the epoxidation of sclareol. The process typically involves the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions to introduce the epoxide functional group at the 14,15-position of the sclareol molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction of sclareol from plant sources followed by chemical modification. The extraction process usually employs solvents like dichloromethane to isolate sclareol from the plant material. Subsequent chemical reactions, including epoxidation, are carried out under optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

14,15-Epoxysclareol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

14,15-Epoxysclareol has several scientific research applications:

Mechanism of Action

The mechanism of action of 14,15-Epoxysclareol involves its interaction with cellular targets and pathways. It has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific epoxide functional group at the 14,15-position, which imparts distinct chemical reactivity and biological activities compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

(1R,2R,4aS,8aS)-1-[(3S)-3-hydroxy-3-(oxiran-2-yl)butyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

InChI

InChI=1S/C20H36O3/c1-17(2)9-6-10-18(3)14(17)7-11-19(4,21)15(18)8-12-20(5,22)16-13-23-16/h14-16,21-22H,6-13H2,1-5H3/t14-,15+,16?,18-,19+,20-/m0/s1

InChI Key

SSSOHKBYCPCHHD-FMSLRJNNSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@@](C)(C3CO3)O)(C)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCC(C)(C3CO3)O)(C)O)C)C

Origin of Product

United States

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